Predicted pKa Differentiates Methyl 2-amino-3-bromo-5-methylbenzoate from Its 5-Bromo Regioisomer by a Factor of 3.6
The predicted acid dissociation constant (pKa) of Methyl 2-amino-3-bromo-5-methylbenzoate (CAS 206551-32-8) is 0.45 ± 0.10, which is markedly lower than the pKa of its 5-bromo-3-methyl regioisomer (CAS 206548-14-3), which is 1.61 ± 0.10 [1]. This difference corresponds to the target compound being approximately 3.6 times more acidic than its isomer.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 0.45 ± 0.10 |
| Comparator Or Baseline | Methyl 2-amino-5-bromo-3-methylbenzoate (CAS 206548-14-3) pKa = 1.61 ± 0.10 |
| Quantified Difference | Target compound is 3.6-fold more acidic (pKa difference of 1.16 log units) |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software |
Why This Matters
A lower pKa indicates a greater propensity to exist in its neutral form at physiological pH, which can significantly influence passive membrane permeability and oral bioavailability, making the target compound a potentially more favorable starting point for drug discovery programs requiring improved absorption.
- [1] ChemicalBook. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Predicted pKa: 1.61±0.10. Retrieved from https://www.chemicalbook.cn/CASEN_206548-14-3.htm View Source
